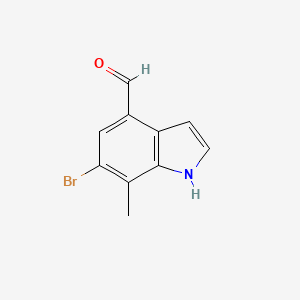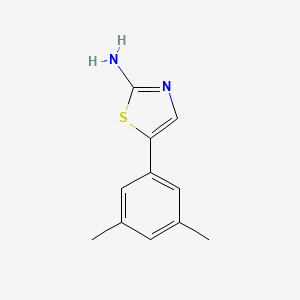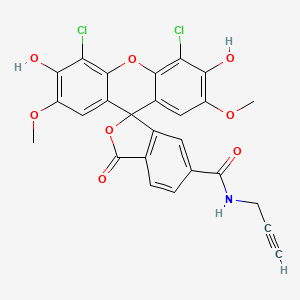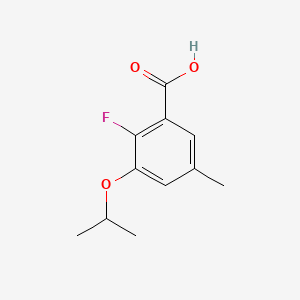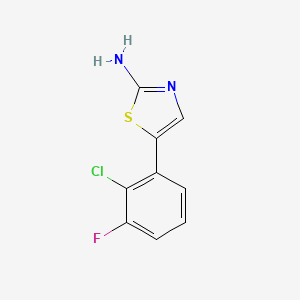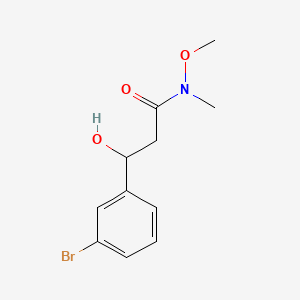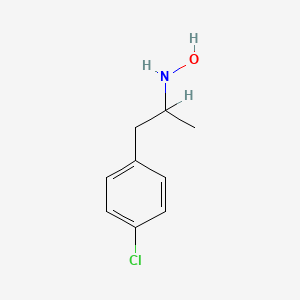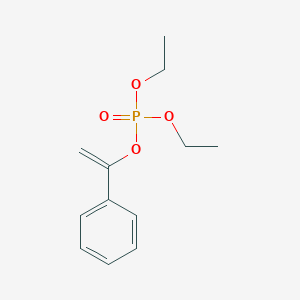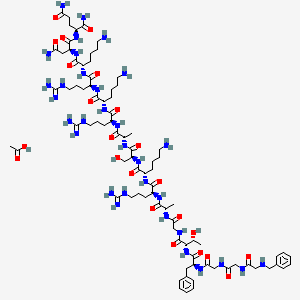
UFP-101 acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UFP-101 acetate is a potent, selective, and competitive silent antagonist for the nociceptin/orphanin FQ receptor (NOP). It exhibits high selectivity, displaying over 3000-fold selectivity over delta, mu, and kappa opioid receptors. This compound is known for its antinociceptive activity, which means it can block the sensation of pain by opposing the action of nociceptin in vivo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UFP-101 acetate involves the chemical modification of nociceptin/orphanin FQ (N/OFQ) peptide. The key modifications include the substitution of phenylalanine with para-fluorophenylalanine and the addition of arginine and lysine residues . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and quality control, ensuring that the final product is of high purity and suitable for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
UFP-101 acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
UFP-101 acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the NOP receptor system and its interactions with various ligands.
Biology: It is used to investigate the biological functions of the NOP receptor, including its role in pain modulation, stress response, and anxiety.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in conditions such as depression, anxiety, and pain management.
Industry: It is used in the development of new drugs targeting the NOP receptor system.
Wirkmechanismus
UFP-101 acetate exerts its effects by binding to the NOP receptor with high affinity (pKi = 10.24) and blocking the action of nociceptin . This binding prevents the activation of the NOP receptor, thereby inhibiting the downstream signaling pathways involved in pain perception, stress response, and anxiety . The molecular targets of this compound include the NOP receptor and its associated G-protein coupled signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Nphe1]nociceptin(1-13)NH2: A template molecule for UFP-101, with similar binding properties but lower potency.
Ro 64-6198: A non-peptide NOP receptor antagonist with different pharmacological properties.
[Arg14,Lys15]nociceptin-NH2: Another NOP receptor antagonist with similar binding affinity but different molecular modifications.
Uniqueness of UFP-101 Acetate
This compound is unique due to its high selectivity and potency as a NOP receptor antagonist. The specific modifications in its structure, such as the addition of arginine and lysine residues, enhance its binding affinity and duration of action compared to other similar compounds . This makes this compound a valuable tool for studying the NOP receptor system and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C84H142N32O23 |
|---|---|
Molekulargewicht |
1968.2 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C82H138N32O21.C2H4O2/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117;1-2(3)4/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98);1H3,(H,3,4)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-;/m0./s1 |
InChI-Schlüssel |
IIHVDHBXUMDZNU-XLNLJAOCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


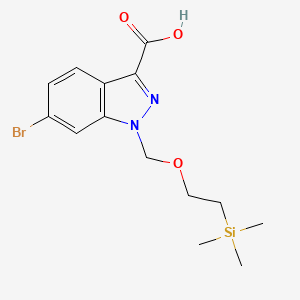
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
